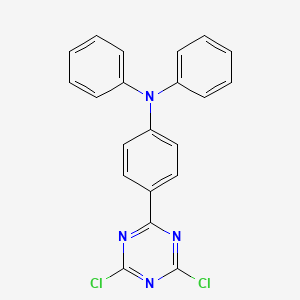

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline

Description

Properties

CAS No. |

20354-36-3 |

|---|---|

Molecular Formula |

C21H14Cl2N4 |

Molecular Weight |

393.3 g/mol |

IUPAC Name |

4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline |

InChI |

InChI=1S/C21H14Cl2N4/c22-20-24-19(25-21(23)26-20)15-11-13-18(14-12-15)27(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H |

InChI Key |

GRECGOUOYVFQBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC(=NC(=N4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution on Cyanuric Chloride

The primary synthetic step is the substitution of one chlorine atom on cyanuric chloride by the N,N-diphenylaniline nucleophile. This reaction is generally carried out under anhydrous conditions with a base to scavenge the released HCl.

- Solvent: Xylene or other aromatic solvents such as toluene, chlorobenzene, or biphenyl.

- Catalyst: Phase transfer catalysts like benzyltrimethylammonium chloride may be employed.

- Base: Potassium carbonate is commonly used to neutralize HCl formed.

- Temperature: Ranges from -10°C to 110°C, often optimized around 70°C to 150°C for subsequent steps.

- Reaction atmosphere: Anhydrous and inert atmosphere to prevent hydrolysis.

The substitution proceeds via nucleophilic attack on the electron-deficient triazine ring, displacing a chlorine atom.

Friedel-Crafts Type Reaction (If Applicable)

In some related synthetic routes for triazine derivatives, a Friedel-Crafts reaction is employed to introduce aryl groups onto the triazine ring, using Lewis acids such as aluminum chloride.

- Lewis acid quantity: 0.2 to 1.5 equivalents per equivalent of triazine.

- Temperature: 0°C to 170°C, typically 70°C to 150°C.

- Excess aromatic compound: 2 to 20 molar equivalents to drive the reaction.

This method may be used for related compounds but is less common for direct preparation of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline.

Purification and Isolation

- The crude product is typically isolated by filtration.

- Washing steps involve water and heptane to remove impurities.

- Recrystallization from methanol or ethyl acetate is used to improve purity.

- Drying under reduced pressure yields the final solid product.

Detailed Reaction Parameters and Yields

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Xylene, toluene, chlorobenzene, biphenyl | Aromatic solvents preferred for solubility |

| Catalyst | Benzyltrimethylammonium chloride | Phase transfer catalyst |

| Base | Potassium carbonate | Neutralizes HCl |

| Temperature (Step 1) | -10°C to 110°C | Controlled to optimize substitution |

| Temperature (Step 2, if any) | 0°C to 170°C (preferably 70-150°C) | For Friedel-Crafts or further substitution |

| Equivalents of aromatic compound | 2 to 20 molar equivalents | Excess to drive reaction |

| Isolation | Filtration, washing with water and heptane | Removes inorganic and organic impurities |

| Recrystallization solvent | Methanol, ethyl acetate | Enhances purity |

| Yield | Approximately 60-70% | Depending on reaction conditions and purification |

Summary of Key Research Findings

- The nucleophilic substitution on cyanuric chloride is the cornerstone reaction for preparing 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline.

- Reaction conditions such as solvent choice, temperature, catalyst, and base significantly influence yield and purity.

- Purification by recrystallization and careful washing is critical to obtain high-quality product.

- Alternative green synthesis using ionic liquids shows promise for related triazine compounds.

- Reported yields range from 60% to over 90% depending on method and purification.

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the triazine ring can be substituted with different nucleophiles, such as amines, to form various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include primary amines, secondary amines, and other nucleophiles.

Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from substitution reactions include various substituted triazine derivatives, depending on the nucleophile used. These derivatives can have different functional groups, enhancing their applicability in various fields .

Scientific Research Applications

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on the Triazine Core

The electronic properties of triazine derivatives are heavily influenced by substituents. Below is a comparison with key analogs:

Key Observations :

- Chlorine vs. Phenyl/Phenoxy Substituents: Chlorine atoms enhance the electron-withdrawing capacity of triazine, leading to stronger ICT compared to phenyl or phenoxy groups. This results in red-shifted absorption/emission spectra .

- Donor Group Variations: Diphenylaniline provides stronger donating capacity than diethylaniline or morpholine, improving hole injection in OLEDs .

Photophysical Properties

- The dichloro-triazine-diphenylaniline system exhibits a broad ICT emission band (~450–500 nm), making it suitable for green-emitting OLEDs.

- POTA’s diphenoxy-triazine reduces acceptor strength, enabling higher triplet energy (3.0–3.2 eV) for blue emission .

Application-Based Comparisons

Optoelectronic Devices

- 4-(4,6-Dichloro)-N,N-diphenylaniline : Used in hybrid white OLEDs due to balanced charge transport and efficient exciton utilization .

- DMAC-TAP-TRZ and PXZ-TPA-TRZ: Employed in thermally activated delayed fluorescence (TADF) OLEDs, leveraging asymmetric donor designs to minimize efficiency roll-off .

- POTA : Optimized for single-emitting-layer (EML) white OLEDs with high color purity .

Biological Activity

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline is a compound of significant interest due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, supported by data tables and case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 266.08 g/mol |

| IUPAC Name | 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline |

| CAS Number | 2272-40-4 |

| Purity | Typically 95% |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial properties and potential use in cancer therapy.

Antimicrobial Activity

Research has shown that derivatives of triazine compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain triazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial protein synthesis or DNA replication.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several triazine derivatives against common pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The results indicated that compounds with similar structures to 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline exhibited significant inhibitory effects on these bacteria.

| Bacteria | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| K. pneumoniae | 18 |

Anticancer Properties

The potential anticancer activity of triazine derivatives has also been explored. Some studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Cytotoxicity Assay

In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound could reduce cell viability significantly compared to controls.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The biological mechanisms underlying the activity of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline are not fully elucidated but are believed to involve:

- DNA Interaction : Some studies indicate that triazine derivatives can intercalate with DNA, leading to inhibition of replication.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways in bacteria and cancer cells.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress has been proposed as a mechanism for its cytotoxic effects on cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.